molecular formula C18H15FN2OS2 B2847803 2-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide CAS No. 898458-73-6

2-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide

Cat. No. B2847803
CAS RN: 898458-73-6
M. Wt: 358.45
InChI Key: CSHZFWPSUMPWLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide, also known as EFTB, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazole-containing compounds and has been shown to possess a wide range of pharmacological activities.

Scientific Research Applications

Fluorescent Sensors for Metal Ions

Thiazole compounds have been investigated for their potential as fluorescent sensors. A study by Suman et al. (2019) explored benzimidazole and benzothiazole conjugates as fluorescent sensors for Al3+ and Zn2+. These compounds demonstrated significant solvatochromic behavior, large Stokes shifts, and high sensitivity and selectivity towards these metal ions, suggesting their applicability in detecting such analytes in various environments (Suman et al., 2019).

Antitumor Activity

Thiazole derivatives exhibit promising antitumor properties. Patrick et al. (2016) synthesized novel amide and urea derivatives of thiazol-2-ethylamines showing activity against Trypanosoma brucei rhodesiense, with some derivatives demonstrating potent inhibitory effects. This study highlights the potential of thiazole compounds in the development of new therapeutic agents for treating human African trypanosomiasis (Patrick et al., 2016).

Antimicrobial Agents

The synthesis of thiazole derivatives as antimicrobial agents has been reported by Bikobo et al. (2017), who developed a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and benzamide ethers. These compounds showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains, indicating their potential as novel antimicrobial agents (Bikobo et al., 2017).

Photovoltaic and Photo-Physical Applications

Han et al. (2015) investigated coumarin sensitizers based on 2-(thiophen-2-yl)thiazole π-bridge for dye-sensitized solar cells. They found that replacing benzene in the π-bridge with a thiazole ring improved the light-harvesting capability and photovoltaic performance of these sensitizers. This suggests the usefulness of thiazole derivatives in enhancing the efficiency of solar energy conversion (Han et al., 2015).

properties

IUPAC Name

2-ethylsulfanyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS2/c1-2-23-16-6-4-3-5-14(16)17(22)21-18-20-15(11-24-18)12-7-9-13(19)10-8-12/h3-11H,2H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHZFWPSUMPWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.